JF5 hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JF5 hydrochloride involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the conversion of the free base to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
JF5 hydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
JF5 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways, particularly those involving PAR1.
Medicine: Investigated for its potential therapeutic effects in conditions related to platelet activation and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
JF5 hydrochloride exerts its effects by binding to helix 8 of the PAR1 receptor. This binding interferes with the receptor’s coupling to G αq, but not G α12. Additionally, this compound inhibits α 2A-adrenergic receptor and mPAR4 activity, but not hPAR4. This selective inhibition blocks granule secretion from platelets activated with the PAR1 agonist SFLLRN, without affecting platelet activation by other agonists .
Comparison with Similar Compounds
Similar Compounds
- APS-2-79 hydrochloride
- Qc1
- PhiKan083 hydrochloride
- Higenamine hydrochloride
- CP-94,253 dihydrochloride
- OPC 31260 hydrochloride
- CP-93129 dihydrochloride hydrate
- NSC756093
- SQ 22,536
- LP44
Uniqueness
JF5 hydrochloride is unique due to its selective inhibition of PAR1 and its specific binding to helix 8 of the receptor. This selective mechanism of action distinguishes it from other similar compounds, making it a valuable tool in research focused on platelet activation and cardiovascular diseases .
Properties
Molecular Formula |
C17H23ClN2 |
---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
4-pentyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrochloride |
InChI |
InChI=1S/C17H22N2.ClH/c1-2-3-6-12-19-15-10-5-4-8-13(15)17(18)14-9-7-11-16(14)19;/h4-5,8,10,18H,2-3,6-7,9,11-12H2,1H3;1H |
InChI Key |
GNYIHGOBDNSDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(CCC2)C(=N)C3=CC=CC=C31.Cl |
Origin of Product |
United States |
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